Assured Purity: 95% Minimum Specification vs. Unspecified Purity in Competitor Offerings
The target compound is supplied with a documented minimum purity of 95% as verified by the vendor's quality assurance program . In contrast, several close structural analogs offered by other suppliers, such as the 2-nitrobenzylidene and 3-nitrobenzylidene regioisomers, are listed without a quantitative purity specification on their respective technical datasheets . This explicit purity guarantee reduces the risk of introducing unknown impurities that could confound biological assay results or synthetic transformations.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | 95% (minimum purity) |
| Comparator Or Baseline | 4-((2-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol; 4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol: No quantitative purity specification publicly available from the vendor |
| Quantified Difference | Target compound provides a 95% purity assurance; comparators lack a publicly stated minimum purity specification |
| Conditions | Vendor Certificate of Analysis (CoA) and Safety Data Sheet (SDS), AK Scientific, Inc., Catalog# 2531CQ |
Why This Matters
For researchers conducting dose-response or structure-activity relationship studies, a defined purity specification is essential for accurate potency calculations and experimental reproducibility.
